BenchChemオンラインストアへようこそ!

2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide

Kinase Inhibition GPCR Modulation Cytotoxicity

This 6-methylene acetamide tetrahydrocarbazole provides a unique chemotype for GPCR-targeted screening decks. Its substitution pattern is distinct from the 1-carboxamide (e.g., BTK IC50 0.5 nM) and 3-acetamido series, making it an essential positional isomer control. Use it to deconvolve pharmacophore contributions in SAR campaigns or as a computational hit validation standard. MW 368.9, XLogP3 4.7 — ideal for refining in silico ADME models. Order now for screening diversification.

Molecular Formula C21H21ClN2O2
Molecular Weight 368.86
CAS No. 852138-47-7
Cat. No. B2545496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide
CAS852138-47-7
Molecular FormulaC21H21ClN2O2
Molecular Weight368.86
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)COC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H21ClN2O2/c22-15-6-8-16(9-7-15)26-13-21(25)23-12-14-5-10-20-18(11-14)17-3-1-2-4-19(17)24-20/h5-11,24H,1-4,12-13H2,(H,23,25)
InChIKeyWPMXKPCXZASXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide (CAS 852138-47-7) – Procurement-Relevant Structural and Physicochemical Baseline


The compound 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide (CAS 852138-47-7) is a synthetic organic molecule belonging to the tetrahydrocarbazole carboxamide class. It features a partially hydrogenated carbazole core linked via a methylene bridge to a 4-chlorophenoxy-substituted acetamide moiety [1]. Its computed molecular weight is 368.9 g/mol, with a predicted XLogP3-AA partition coefficient of 4.7, indicating moderate to high lipophilicity [1]. The compound is catalogued in the PubChem database under CID 3557546 and is primarily supplied as a research-grade screening compound [1], [2].

Why Generic Substitution of 2-(4-Chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is Not Supported by Current Evidence


Within the tetrahydrocarbazole acetamide class, minor structural modifications can lead to profound differences in target engagement, potency, and selectivity. For example, a structurally related tetrahydrocarbazole-1-carboxamide derivative, BMS-986142, achieves potent Bruton's tyrosine kinase (BTK) inhibition with an IC50 of 0.5 nM, whereas a simple acetamide analog at a different substitution position on the carbazole core exhibits only micromolar cytotoxicity (IC50 15.5 µM against MCF-7 cells) , . These findings underscore that the position and nature of the amide linkage, the substitution pattern on the carbazole ring, and the terminal aryl ether group are critical determinants of biological activity [1]. Consequently, substituting 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide with a seemingly similar tetrahydrocarbazole analog cannot be justified without direct comparative data, as even close structural neighbors can exhibit vastly different pharmacological profiles.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide Relative to Closest Analogs


Absence of Publicly Available Potency or Selectivity Data Precludes Head-to-Head Comparison

A comprehensive search of peer-reviewed literature, patent databases, and authoritative chemical biology repositories (PubChem, ChEMBL) reveals no publicly available quantitative biological activity data (e.g., IC50, Ki, EC50, % inhibition) for 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide [1]. In contrast, structurally related tetrahydrocarbazole derivatives such as BMS-986142 have well-characterized BTK inhibitory activity (IC50 = 0.5 nM), and N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide has reported cytotoxicity against MCF-7 cells (IC50 = 15.5 µM) , . The complete lack of quantitative potency, selectivity, or functional assay data for the target compound makes it impossible to calculate a quantified difference or establish a performance ranking against any comparator.

Kinase Inhibition GPCR Modulation Cytotoxicity

Lack of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling Prevents ADME-Based Selection

No experimental or predicted ADME/Tox data (e.g., aqueous solubility, microsomal stability, CYP inhibition, permeability, plasma protein binding, hERG liability) have been reported for 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide in public repositories [1]. A closely related subclass—tetrahydrocarbazole GPCR ligands described in patents—was specifically optimized for improved solubility and oral bioavailability, achieving aqueous solubility >50 µM and oral bioavailability >30% in rodent models [2]. The target compound's computed XLogP3-AA of 4.7 and molecular weight of 368.9 g/mol place it within drug-like chemical space, but without experimental ADME data, its developability profile relative to optimized analogs cannot be assessed [1].

Drug-like Properties ADME Pharmacokinetics

Structural Niche: The 6-Methylene Acetamide Linker Distinguishes This Scaffold from 1- and 3-Substituted Tetrahydrocarbazole Carboxamides

The compound features a unique substitution pattern: the acetamide linker is attached via a methylene bridge at the 6-position of the tetrahydrocarbazole ring system. This contrasts with the extensively characterized BTK inhibitor series, which employs a carboxamide directly attached at the 1-position of the carbazole or tetrahydrocarbazole core [1], [2]. The 6-methylene acetamide geometry introduces greater conformational flexibility (5 rotatable bonds vs. typically 3–4 for 1-carboxamide analogs) and a distinct spatial orientation of the 4-chlorophenoxy group [3]. While direct potency comparisons are not possible, this structural divergence provides a rationale for exploring target space orthogonal to classical BTK/Tec family kinases, potentially engaging GPCR targets as suggested by patent literature covering related tetrahydrocarbazole chemotypes [4].

Scaffold Differentiation Structure-Activity Relationship Kinase Selectivity

Recommended Application Scenarios for 2-(4-Chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide Based on Available Evidence


Diversity-Oriented Screening Library Enrichment for Novel GPCR Ligand Discovery

The 6-methylene acetamide tetrahydrocarbazole scaffold occupies a chemical space distinct from well-characterized 1-carboxamide and 3-acetamido tetrahydrocarbazole series. Its structural features align with patented GPCR-targeting chemotypes, making it a candidate for inclusion in diversity screening decks aimed at deorphanizing GPCRs or identifying novel allosteric modulators. Procurement is justified when the screening objective is to explore novel chemotypes rather than to follow up on known structure-activity relationships [1].

Computational Target Prediction and Off-Target Selectivity Profiling Studies

Given the complete absence of wet-lab activity data, this compound is a strong candidate for in silico target prediction workflows (e.g., pharmacophore-based inverse docking, machine learning models, or proteome-wide similarity ensemble approaches). Its unique substitution pattern relative to annotated tetrahydrocarbazole ligands provides a test case for predictive algorithm validation, where procurement of the physical sample follows from a prioritized computational hit [1], [2].

Negative Control Compound for Structure-Activity Relationship (SAR) Studies on Tetrahydrocarbazole Amide Linker Position

In SAR campaigns centered on tetrahydrocarbazole carboxamides (e.g., BTK or SIRT1 inhibitors), this compound—lacking the critical 1-carboxamide pharmacophore but retaining the chlorophenoxy ether motif—can serve as a positional isomer control. Its use can help deconvolve whether observed target engagement is driven by the carbazole core, the amide linker geometry, or the terminal aromatic group. Procurement for this purpose requires rigorous documentation and compound characterization certificates [3].

Physicochemical Property Benchmarking Against Drug-Likeness Criteria in Early-Stage Hit Triage

With a molecular weight of 368.9 g/mol, XLogP3-AA of 4.7, and 5 rotatable bonds, this compound falls within oral drug-like chemical space (per Lipinski and Veber rules) but close to the upper lipophilicity boundary. Procurement is advisable for organizations building internal databases of calculated vs. measured physicochemical properties, particularly aqueous solubility and log D7.4, to refine in silico ADME models for future tetrahydrocarbazole-based lead series [4].

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.